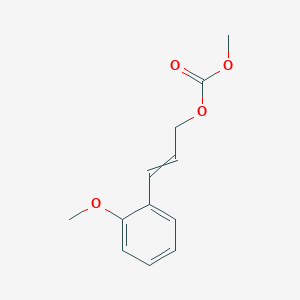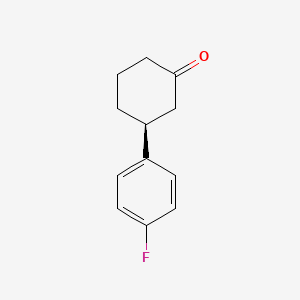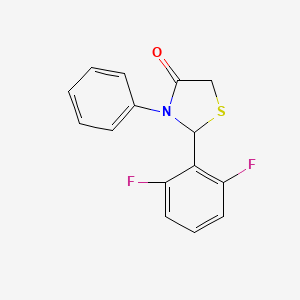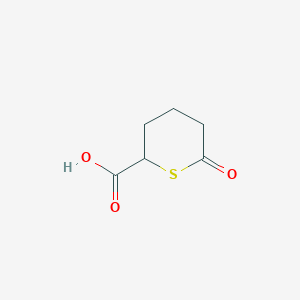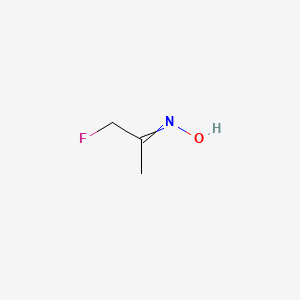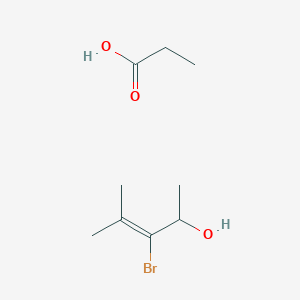
3-Bromo-4-methylpent-3-en-2-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylpent-3-en-2-ol;propanoic acid is a compound with the molecular formula C6H11BrO for 3-Bromo-4-methylpent-3-en-2-ol and C4H6Br2O2 for propanoic acid . These compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Bromo-4-methylpent-3-en-2-ol: can be synthesized through the bromination of 4-methylpent-3-en-2-ol using bromine in the presence of a solvent like dichloromethane.
Propanoic acid: can be prepared through the oxidation of propanol using potassium permanganate or through the hydrolysis of ethyl propanoate.
Industrial Production Methods:
3-Bromo-4-methylpent-3-en-2-ol: is produced industrially by the bromination of 4-methylpent-3-en-2-ol under controlled conditions to ensure high yield and purity.
Propanoic acid: is produced on an industrial scale through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4-methylpent-3-en-2-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Propanoic acid can be reduced to propanol using reducing agents like lithium aluminum hydride.
Substitution: Both compounds can undergo substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide, cyanide, or amines
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted organic compounds
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for their potential therapeutic properties and as building blocks for drug development .
Industry:
Mechanism of Action
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways. For example, 3-Bromo-4-methylpent-3-en-2-ol can act as an electrophile in substitution reactions, while propanoic acid can act as a nucleophile in various reactions .
Comparison with Similar Compounds
Uniqueness:
Properties
CAS No. |
505066-90-0 |
|---|---|
Molecular Formula |
C9H17BrO3 |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
3-bromo-4-methylpent-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C6H11BrO.C3H6O2/c1-4(2)6(7)5(3)8;1-2-3(4)5/h5,8H,1-3H3;2H2,1H3,(H,4,5) |
InChI Key |
CSZWCNBJPBLOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(C(=C(C)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


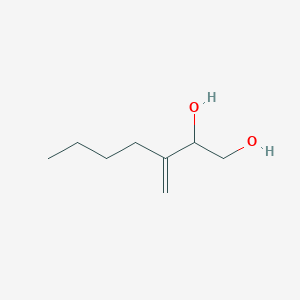
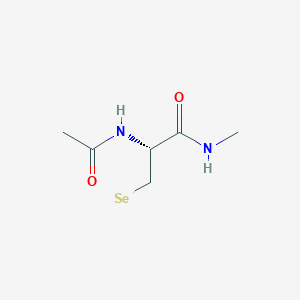
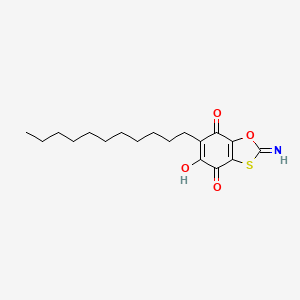
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
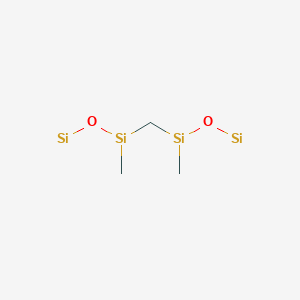
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)
